Cas no 38126-07-7 (Bromodifluoroacetyl fluoride)

Bromodifluoroacetyl fluoride 化学的及び物理的性質
名前と識別子
-
- Bromodifluoroacetyl fluoride
- 2-bromo-2,2-difluoroacetyl fluoride
- Bromdifluoracetylfluorid
- difluorobromoacetyl fluoride
- 2-bromo-2,2-difluoro-acetyl fluoride
- FT-0623243
- J-519944
- 38126-07-7
- A824024
- Bromodifluoroacetylfluoride
- Bromo(difluoro)acetyl fluoride
- AKOS005064063
- REOFZGQDJKOKFI-UHFFFAOYSA-N
- bromodifluoroacetic acid fluoride
- DTXSID40378336
- SCHEMBL4858511
- MFCD00153689
- DB-022978
-
- MDL: MFCD00153689
- インチ: 1S/C2BrF3O/c3-2(5,6)1(4)7
- InChIKey: REOFZGQDJKOKFI-UHFFFAOYSA-N
- SMILES: BrC(F)(F)C(F)=O
計算された属性
- 精确分子量: 175.90800
- 同位素质量: 175.908
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 7
- 回転可能化学結合数: 1
- 複雑さ: 90.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- XLogP3: 1.8
じっけんとくせい
- 密度みつど: 2.004
- Boiling Point: 87.7°C at 760 mmHg
- フラッシュポイント: 6.9°C
- Refractive Index: 1.361
- PSA: 17.07000
- LogP: 1.47020
Bromodifluoroacetyl fluoride Security Information
- 危害声明: Corrosive
- 危険物輸送番号:UN 3265
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- Risk Phrases:R34
Bromodifluoroacetyl fluoride 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Bromodifluoroacetyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-263059-5g |
Bromodifluoroacetyl fluoride, |
38126-07-7 | 5g |
¥1745.00 | 2023-09-05 | ||
abcr | AB128373-5g |
Bromodifluoroacetyl fluoride, 97%; . |
38126-07-7 | 97% | 5g |
€148.50 | 2025-02-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-263059-5 g |
Bromodifluoroacetyl fluoride, |
38126-07-7 | 5g |
¥1,745.00 | 2023-07-11 | ||
abcr | AB128373-5 g |
Bromodifluoroacetyl fluoride, 97%; . |
38126-07-7 | 97% | 5 g |
€148.50 | 2023-07-20 |
Bromodifluoroacetyl fluoride 関連文献
-
1. Novel synthesis of 2,2,2-trifluoroethyl compounds from homoallylic alcohols: a copper(I) iodide-initiated trifluoromethyl–dehydroxylation processJian-Xing Duan,Qing-Yun Chen J. Chem. Soc. Perkin Trans. 1 1994 725
Bromodifluoroacetyl fluorideに関する追加情報
Research Brief on Bromodifluoroacetyl Fluoride (CAS: 38126-07-7) and Its Applications in Chemical Biology and Pharmaceutical Research
Bromodifluoroacetyl fluoride (CAS: 38126-07-7) is a highly reactive fluorinated compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique bromine and fluorine substituents, serves as a critical building block in the synthesis of various bioactive molecules, including fluorinated pharmaceuticals and agrochemicals. Recent studies have highlighted its potential in facilitating selective fluorination reactions, which are pivotal for improving the metabolic stability and bioavailability of drug candidates.
In the context of drug discovery, Bromodifluoroacetyl fluoride has been employed as a key intermediate in the development of novel fluorinated analogs of existing therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of fluorinated kinase inhibitors, which exhibited enhanced target binding affinity and reduced off-target effects compared to their non-fluorinated counterparts. The study underscored the compound's ability to introduce fluorine atoms at specific positions, thereby fine-tuning the pharmacokinetic properties of the resulting molecules.
Beyond its role in drug development, Bromodifluoroacetyl fluoride has also been explored in the field of chemical biology for labeling and probing biomolecular interactions. A recent preprint on bioRxiv detailed its use in the selective modification of cysteine residues in proteins, enabling the study of protein-ligand interactions with high precision. This approach, termed "fluorine-directed chemical proteomics," leverages the electrophilic nature of Bromodifluoroacetyl fluoride to covalently tag reactive thiol groups, providing insights into the structural and functional dynamics of proteins in live cells.
From a synthetic chemistry perspective, advancements in the handling and application of Bromodifluoroacetyl fluoride have been notable. A 2022 publication in Organic Letters reported a novel, scalable method for its generation under mild conditions, addressing previous challenges related to its instability and hazardous nature. This methodological breakthrough has expanded its accessibility to researchers, paving the way for broader adoption in both academic and industrial settings.
Looking ahead, the potential of Bromodifluoroacetyl fluoride in enabling innovative therapeutic strategies and chemical tools remains vast. Ongoing research is focused on optimizing its reactivity and selectivity, as well as exploring its applications in emerging areas such as fluorine-18 radiochemistry for positron emission tomography (PET) imaging. As the demand for fluorinated compounds continues to rise in the pharmaceutical industry, Bromodifluoroacetyl fluoride is poised to play an increasingly pivotal role in shaping the future of drug discovery and chemical biology.
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